Clopyralid

Übersicht

Beschreibung

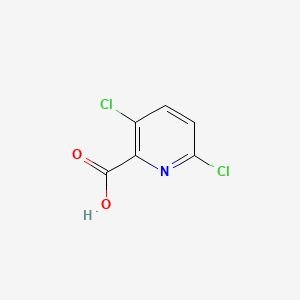

Clopyralid, known chemically as 3,6-dichloropyridine-2-carboxylic acid, is a selective herbicide used primarily for the control of broadleaf weeds, particularly thistles and clovers . It belongs to the picolinic acid family of herbicides, which also includes compounds like aminopyralid, picloram, and triclopyr . This compound is known for its high efficacy in controlling weeds in crops such as sugar beets, fodder beets, and maize .

Wissenschaftliche Forschungsanwendungen

Clopyralid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung des Verhaltens von chlorierten Pyridinen in verschiedenen chemischen Reaktionen verwendet.

Biologie: this compound wird verwendet, um die Auswirkungen von Herbiziden auf die Pflanzenphysiologie und Biochemie zu untersuchen.

Medizin: Die Forschung läuft, um das potenzielle Einsatzgebiet von this compound-Derivaten in der Pharmazie zu erforschen.

Industrie: This compound wird in der Landwirtschaft weit verbreitet zur Unkrautbekämpfung verwendet, insbesondere in Kulturen wie Zuckerrüben, Mais und Futterrüben

Wirkmechanismus

Clopyralid wirkt als Auxin-mimisches Herbizid. Es ahmt das natürliche Pflanzenhormon Auxin nach, was zu einer unkontrollierten Zellteilung und Wachstum bei empfindlichen Pflanzen führt . Bei niedrigen Konzentrationen induziert this compound die RNA-, DNA- und Proteinsynthese, was zu einer unkontrollierten Zellteilung und einem gestörten Wachstum führt . Bei höheren Konzentrationen hemmt es die Zellteilung und das Wachstum, was zum Tod der Pflanze durch die Synthese von Ethylen und Abscisinsäure führt . Die primären molekularen Ziele sind die Auxinrezeptoren in Pflanzen, die die Wachstums- und Entwicklungspfade regulieren .

Biochemische Analyse

Biochemical Properties

Clopyralid functions as an auxin mimic, disrupting normal plant growth by mimicking the plant hormone auxin . This herbicide interacts with various biomolecules, including enzymes and proteins involved in cell wall acidification and elongation . At low concentrations, this compound stimulates RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . The herbicide’s interaction with these biomolecules ultimately results in the destruction of vascular tissues in susceptible plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing unregulated cell division and disordered growth, which can lead to the degradation of vascular tissues . This compound affects cell signaling pathways by mimicking auxin, leading to abnormal growth patterns . Additionally, it impacts gene expression by stimulating the synthesis of RNA, DNA, and proteins . These cellular effects contribute to the herbicide’s effectiveness in controlling broadleaf weeds.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a synthetic auxin or auxin mimic . By mimicking the plant growth hormone auxin (indole acetic acid), this compound causes uncontrolled and disorganized plant growth, leading to plant death . The herbicide binds to auxin receptors, triggering a cascade of events that result in abnormal cell elongation and division . This binding interaction disrupts normal cellular processes and ultimately leads to the destruction of vascular tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide is known for its persistence in both soil and water systems, depending on environmental conditions . This compound’s stability allows it to remain active for extended periods, leading to long-term effects on cellular function . Studies have shown that this compound can persist in the environment for months to years, with microbial metabolism being the primary degradation mechanism . This persistence can result in prolonged exposure and potential impacts on non-target plant species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound can stimulate growth by inducing RNA, DNA, and protein synthesis . At higher concentrations, it decreases cell division and growth, leading to plant death . In animal models, this compound has been shown to have low mammalian toxicity, with no significant adverse effects observed at typical exposure levels . High doses can lead to cytotoxic and genotoxic effects, as observed in studies on Allium cepa roots .

Metabolic Pathways

This compound is not metabolized in the environment . It remains stable to hydrolysis at environmentally relevant pHs and is not significantly degraded by photodegradation in water . The primary degradation pathway for this compound is microbial metabolism in soils and aquatic sediments . This stability and persistence contribute to its effectiveness as a herbicide but also raise concerns about its potential environmental impact.

Transport and Distribution

This compound is highly soluble in water and has a high potential for leaching to groundwater . It is transported within plants through the xylem and phloem, allowing it to reach target tissues and exert its herbicidal effects . This compound’s ability to persist in dead plants and compost can lead to its accumulation in the environment, posing risks to non-target plant species . The herbicide’s transport and distribution are influenced by its chemical properties, including its solubility and volatility .

Subcellular Localization

The subcellular localization of this compound involves its interaction with specific cellular compartments and organelles. As an auxin mimic, this compound targets the cell wall, leading to acidification and elongation . It also affects the nucleus by stimulating RNA, DNA, and protein synthesis . The herbicide’s localization to these subcellular compartments is essential for its mode of action and effectiveness in controlling broadleaf weeds.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clopyralid kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Chlorierung von 2-Pyridincarbonsäure zur Herstellung von 3,6-Dichlorpyridin-2-carbonsäure . Die Reaktion erfordert typischerweise ein Chlorierungsmittel wie Phosphorpentachlorid (PCl5) oder Thionylchlorid (SOCl2) unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft durch ein elektrochemisches Syntheseverfahren hergestellt. Dies beinhaltet die elektrochemische Chlorierung von Pyridin-2-carbonsäure, gefolgt von Konzentrations- und Reinigungsprozessen unter Verwendung von Membrankonzentrations- und Trenntechnologien . Das Endprodukt wird durch mehrstufige Membrankonzentrationsprozesse gewonnen, um eine hohe Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clopyralid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um chlorierte Pyridinderivate zu erzeugen.

Reduktion: Reduktionsreaktionen können this compound in weniger chlorierte oder nicht chlorierte Pyridinderivate umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Ammoniak (NH3) oder Amine können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene chlorierte und nicht chlorierte Pyridinderivate, die unterschiedliche herbizide Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Clopyralid wird häufig mit anderen Herbiziden aus der Picolinsäure-Familie verglichen, wie z. B. Aminopyralid, Picloram und Triclopyr .

Ähnliche Verbindungen:

Aminopyralid: Im Vergleich zu this compound stärker an den Boden gebunden und mit einem geringeren Auswaschungsvermögen.

Picloram: Hat eine längere Halbwertszeit und ein höheres Adsorptionspotenzial als this compound.

Triclopyr: Ähnlicher Wirkungsmechanismus, aber wirkt auf eine größere Bandbreite von Pflanzenarten.

Einzigartigkeit: This compound ist einzigartig in seiner hohen Wasserlöslichkeit und seinem geringen Adsorptionspotenzial, was es sehr effektiv bei der Bekämpfung bestimmter breitblättriger Unkräuter macht, während es nur geringe Auswirkungen auf Gräser hat . Seine selektive Wirkung und Persistenz im Boden machen es zu einem wertvollen Werkzeug im landwirtschaftlichen Unkrautmanagement .

Biologische Aktivität

Clopyralid is a selective herbicide primarily used to control broadleaf weeds, particularly in cereal crops, pastures, and non-crop areas. It belongs to the pyridine carboxylic acid family and acts as an auxin mimic, disrupting plant growth and development. Understanding the biological activity of this compound involves examining its absorption, translocation, metabolism, and effects on various plant species.

Absorption and Translocation

Research indicates that this compound is rapidly absorbed by plants. A study showed that this compound reached 72% absorption within 24 hours after treatment (HAT) and maintained absorption levels above 80% for up to 192 HAT. Comparatively, aminopyralid (a related herbicide) showed slower absorption rates, reaching a maximum of 60% at 96 HAT .

The translocation of this compound from treated leaves to other plant parts is significant, with approximately 39% translocated compared to only 17% for aminopyralid at 192 HAT. Notably, more this compound moved to aboveground tissues (27%) than to roots (12%), indicating its effectiveness in targeting aerial plant parts .

Metabolism

This compound exhibits minimal metabolism in certain species. In a study involving Canada thistle, no metabolites were detected nine days after application, suggesting that its biological activity is primarily due to high translocation rather than metabolic breakdown . In contrast, yellow starthistle metabolized this compound within two hours of application, highlighting species-specific responses .

Effects on Soil Microbial Activity

This compound has been shown to reduce soil dehydrogenase activity transiently. A study found that both this compound and imazamox decreased this enzyme's activity in soil, which is indicative of reduced microbial function. However, these effects were temporary and returned to baseline levels over time .

Toxicity and Ecological Impact

This compound poses low acute toxicity risks to mammals and non-target organisms. Studies indicate that it has little toxic impact on birds, terrestrial invertebrates, and aquatic life. The median lethal doses (LD50) for various exposure routes are relatively high compared to other herbicides, indicating a lower risk for non-target species .

Table: Toxicity Data for this compound

| Organism Type | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Mammals (oral) | 500-2000 | Moderately Hazardous |

| Birds | >2000 | Slightly Hazardous |

| Aquatic Invertebrates | >1000 | Slightly Hazardous |

Case Studies

- Impact on Tree Growth : A study assessing the tolerance of young trees to this compound applications found no significant difference in growth between sequential and single applications. This suggests that while this compound can affect tree health, its impact may be manageable under controlled conditions .

- Ecological Risk Assessment : An ecological risk assessment indicated that concentrations as low as 0.0027 lbs a.e./ac could negatively affect plant growth metrics such as seed dry weight. The assessment highlighted the importance of evaluating exposure pathways and potential ecological receptors when using this compound in agricultural settings .

Eigenschaften

IUPAC Name |

3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNPOLNYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029221 | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS. | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002 | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

1702-17-6 | |

| Record name | Clopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 3,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10G14M0WDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clopyralid exert its herbicidal effect?

A1: this compound is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth by binding to auxin receptors, leading to uncontrolled and unsustainable growth. [, ] This ultimately results in plant death.

Q2: What are the visible symptoms of this compound exposure in susceptible plants?

A2: this compound exposure typically manifests as epinasty (downward bending of leaves), leaf malformations, chlorosis (yellowing of leaves), and ultimately, necrosis (tissue death). [, , , ]

Q3: Is ethylene production involved in this compound-induced injury?

A3: Research suggests that while this compound can induce ethylene production in susceptible plants like sunflower (Helianthus annuus), this effect is not observed in tolerant species like rapeseed (Brassica napus). [, , ] This suggests that ethylene may play a role in this compound injury in some species, but other mechanisms are likely involved.

Q4: How does this compound differ from other auxinic herbicides in its effects on corn (Zea mays)?

A4: Studies show that this compound is significantly less phytotoxic to corn compared to other auxinic herbicides such as dicamba, 2,4-D, picloram, and fluroxypyr. [] this compound caused minimal damage to corn growth and development, even at higher application rates.

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C6H3Cl2NO2 and has a molecular weight of 192.01 g/mol. []

Q6: How does temperature affect the dissipation of this compound in soil?

A6: Research indicates that this compound dissipation in soil is temperature-dependent. [] Higher temperatures accelerate the breakdown process, with a half-life of 4.1 days at 30°C compared to 46.2 days at 10°C.

Q7: Does shading influence this compound degradation in field conditions?

A7: Yes, field studies have demonstrated that this compound degradation is significantly slower in shaded areas compared to unshaded areas, likely due to reduced microbial activity and photodegradation. []

Q8: How does the structure of aminopyralid, a related herbicide, compare to this compound, and what are the implications for their herbicidal activity?

A8: Aminopyralid shares a similar pyridine carboxylic acid structure with this compound but possesses an amino group instead of a chlorine atom at the 4th position. [] This structural difference contributes to aminopyralid's higher herbicidal activity, requiring lower application rates for similar control levels compared to this compound.

Q9: Does the formulation of this compound affect its efficacy in controlling honey mesquite (Prosopis glandulosa)?

A9: Studies have shown that mixtures of this compound esters with triclopyr esters generally enhance efficacy against honey mesquite compared to individual herbicides. [] For instance, a 1:1 mixture of this compound (monoethanolamine salt) and triclopyr (butoxyethyl ester) at 0.28 kg ae ha-1 each achieved high mortality rates.

Q10: How does the formulation of this compound affect its absorption by honey mesquite?

A10: Research indicates that carriers like water, diesel oil plus water, or water plus surfactant showed no significant difference in efficacy when used as this compound carriers for foliar applications on honey mesquite. []

Q11: Can this compound accumulate in compost, and what factors influence this process?

A11: Yes, this compound can accumulate in compost, especially when recycled compost is repeatedly used as a bulking agent. [] Moisture content of the recycled compost plays a significant role in this accumulation. Lower moisture content reduces accumulation, and replacing a portion of recycled compost with a different bulking agent can also mitigate excessive buildup.

Q12: What are the recommended practices for managing this compound-contaminated grass clippings?

A12: Research suggests a waiting period of up to one year after this compound application before using treated grass clippings as compost feedstock. [] This allows for sufficient degradation of the herbicide and minimizes its potential transfer to compost.

Q13: Can this compound be taken up by crops from contaminated compost?

A13: Yes, studies have shown that forage corn can absorb this compound from soil amended with contaminated compost. [] The rate and extent of uptake depend on factors such as soil type and the use of amendments like activated carbon.

Q14: Has this compound resistance been reported in weed species?

A14: Yes, resistance to this compound has been reported in various weed species, including yellow starthistle (Centaurea solstitialis) and lawn burweed (Soliva sessilis). [, ] This resistance often arises from the continuous use of this compound and other pyridine herbicides.

Q15: What is the mechanism of this compound resistance in the identified resistant yellow starthistle population?

A15: The resistant yellow starthistle population exhibits cross-resistance to this compound and other auxinic herbicides, including picloram. [] While the exact mechanism remains unclear, studies suggest that it likely involves processes beyond just differences in herbicide uptake, translocation, or metabolism.

Q16: Does the this compound-resistant lawn burweed population exhibit cross-resistance to other herbicides?

A16: Yes, the resistant lawn burweed population demonstrates cross-resistance to other auxinic herbicides like dicamba, MCPA, and picloram but not to mecoprop. [] This multiple resistance poses a significant challenge for managing this weed, necessitating alternative strategies like promoting turfgrass competition.

Q17: What analytical techniques are commonly employed for quantifying this compound in various matrices?

A17: Gas chromatography with electron capture detection (GC-ECD) is commonly used for quantifying this compound residues in soil samples. [] For compost and plant materials, liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been identified as a reliable and sensitive method for this compound quantification. []

Q18: Are there alternative herbicides for controlling weeds in situations where this compound resistance is a concern?

A18: Yes, alternative herbicides with different modes of action are crucial for managing this compound-resistant weeds. For instance, in sugarbeet fields, tank mixtures of this compound with desmedipham/phenmedipham plus endothall, and the use of petroleum oil adjuvants have shown promise in controlling Canada thistle (Cirsium arvense). []

Q19: Are there any non-chemical alternatives for managing weeds in strawberry (Fragaria × ananassa) production?

A19: Yes, hand-weeding remains a viable alternative for controlling weeds in strawberry production, particularly for troublesome weeds that escape conventional control methods. [] This method, though labor-intensive, offers a non-chemical approach to weed management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.